molecular formula C15H21NO3 B1340203 tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate CAS No. 243858-66-4

tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Cat. No. B1340203
M. Wt: 263.33 g/mol
InChI Key: FPIKXSHVYZIKOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a derivative of the dihydroisoquinoline family, which is a group of compounds known for their diverse pharmacological activities. While the specific compound is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical properties are discussed, which can provide insights into the analysis of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Synthesis Analysis

The synthesis of related dihydroisoquinoline compounds involves modified Pictet-Spengler reactions, which are known to yield high purity products with minimal racemization, as described in the synthesis of (3R)-2-(tert-Butoxycarbonyl)-7-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid . This method could potentially be adapted for the synthesis of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate. Additionally, the use of tert-butoxycarbonylation reagents, such as 1-tert-butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI), has been demonstrated for the protection of amines and phenols, which could be a step in the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of dihydroisoquinoline derivatives can be characterized using various spectroscopic methods, including FTIR, NMR, and X-ray crystallography . For instance, the crystal and molecular structure of a related compound was determined by X-ray crystallography, revealing intramolecular hydrogen bonding . These techniques could be employed to analyze the molecular structure of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate.

Chemical Reactions Analysis

The chemical reactivity of dihydroisoquinoline derivatives can be inferred from studies on similar compounds. For example, the metabolism of 3-tert-butylhydroxyanisole (3-BHA) by rat liver microsomes resulted in the formation of various metabolites, including a catechol derivative, which indicates that tert-butyl groups on the aromatic ring can undergo oxidative metabolism . This suggests that tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate may also be subject to metabolic transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl dihydroisoquinoline derivatives can be studied using high-performance liquid chromatography (HPLC) and other analytical techniques. For instance, a normal-phase HPLC method was developed for the simultaneous determination of various tert-butyl-containing antioxidants, which could be adapted for the analysis of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate . Additionally, the electrochemical properties of tert-butyl-containing compounds can be studied using amperometric detection methods .

Scientific Research Applications

1. Tert-Butoxycarbonylation Reagent

The compound tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate, also known as BBDI, has been utilized as a tert-butoxycarbonylation reagent. This application is significant in organic synthesis, particularly for the protection of acidic proton-containing substrates like phenols, aromatic and aliphatic amine hydrochlorides, and aromatic carboxylic acids. BBDI allows for chemoselective reactions under mild conditions, enhancing the yield and efficiency of the process (Saito et al., 2006).

2. Synthesis of 1,2-Dihydroisoquinolines and 1H-Isochromenes

BBDI plays a pivotal role in the synthesis of complex organic compounds. It has been utilized in the synthesis of 1,2-dihydroisoquinolines and 1H-isochromenes, essential components in various chemical and pharmaceutical applications. This synthesis involves carbophilic Lewis acids and tandem nucleophilic addition and cyclization processes. This method has opened new avenues for introducing various types of nucleophiles into 1,2-dihydroisoquinolines, expanding the possibilities in synthetic organic chemistry (Obika et al., 2007).

3. Novel 3,4-Dihydroisoquinoline Annulation

Another significant application of tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate is in the novel annulation of 3,4-dihydroisoquinoline carboxylate. This process facilitates the formation of isoquinoline heterocycles, which are crucial in synthesizing medicinally important compounds and natural alkaloids. This method provides a direct and expedient approach to creating complex structures that are relevant in medicinal chemistry (Li & Yang, 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its specific physical and chemical properties. It’s important to refer to the compound’s Safety Data Sheet (SDS) for detailed safety information .

Future Directions

The future directions for research and development would depend on the specific applications of the compound. For example, if the compound has potential therapeutic applications, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety .

properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3,4-dihydro-1H-isoquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-15(2,3)19-14(18)16-9-12-7-5-4-6-11(12)8-13(16)10-17/h4-7,13,17H,8-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPIKXSHVYZIKOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=CC=CC=C2CC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70477806
Record name N-tert-Butyloxycarbonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

CAS RN

243858-66-4
Record name N-tert-Butyloxycarbonyl-3-hydroxymethyl-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70477806
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 2
Reactant of Route 2
tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 3
tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate
Reactant of Route 6
tert-butyl 3-(hydroxymethyl)-3,4-dihydroisoquinoline-2(1H)-carboxylate

Citations

For This Compound
3
Citations
VM Truax - 2014 - search.proquest.com
CXCR4 is a G-protein coupled receptor (GPCR) that binds to the chemokine, CXCL12 (SDF-1, stromal cell derived factor-1). The CXCR4/CXCL12 signaling axis plays an essential role …
Number of citations: 2 search.proquest.com
AR Prosser - 2015 - search.proquest.com
Current HIV regimens require multiple antiviral drugs to arrest ongoing viral replication and restore immune function. These so-called “drug cocktails” work by utilizing several …
Number of citations: 3 search.proquest.com
AY Moreno - 2012 - search.proquest.com
Addiction to psychostimulant drugs remains a cause for concern in society. It is estimated that in the US about 21% of adults are current smokers, while 8.9% of the population 12 years …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.